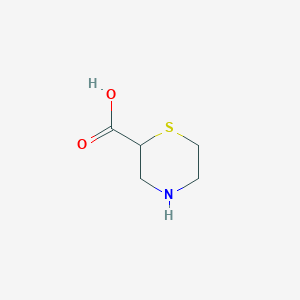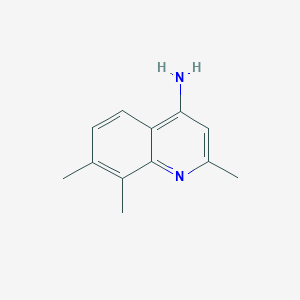
2,7,8-Trimethylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7,8-Trimethylquinolin-4-amine is a heterocyclic organic compound that has been studied for its potential use in scientific research. This compound has a unique chemical structure that makes it useful for a variety of applications, including as a fluorescent probe and in the synthesis of other compounds. In
Wirkmechanismus
The mechanism of action of 2,7,8-Trimethylquinolin-4-amine is not fully understood, but it is believed to interact with metal ions and other molecules in biological systems. This compound has been shown to have a high affinity for certain metal ions, including zinc and copper, and may be useful in the detection and quantification of these ions in biological samples.
Biochemical and physiological effects:
The biochemical and physiological effects of 2,7,8-Trimethylquinolin-4-amine are not well characterized, but it is believed to have a low toxicity and minimal side effects. This compound has been shown to be stable under a variety of conditions and may be useful in a variety of biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,7,8-Trimethylquinolin-4-amine in lab experiments is its high affinity for metal ions, which makes it useful for detecting and quantifying these ions in biological samples. This compound is also stable and easy to work with, making it a good choice for a variety of applications. However, the limitations of this compound include its limited solubility in water and its potential for non-specific binding to other molecules in biological systems.
Zukünftige Richtungen
There are many possible future directions for research on 2,7,8-Trimethylquinolin-4-amine. One area of interest is the development of new fluorescent probes based on this compound, which could be used for the detection and quantification of a variety of molecules in biological systems. Another area of interest is the use of this compound in the development of new drugs, particularly those that target metal ions in biological systems. Finally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 2,7,8-Trimethylquinolin-4-amine, which could lead to new insights into biological processes.
Synthesemethoden
The synthesis of 2,7,8-Trimethylquinolin-4-amine involves the reaction of 2,7,8-Trimethylquinoline with an amine reagent. This reaction can be carried out using a variety of methods, including refluxing in a solvent such as ethanol or acetic acid. The resulting product is a yellow crystalline solid that can be purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
2,7,8-Trimethylquinolin-4-amine has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions and as a precursor for the synthesis of other compounds. This compound has been studied for its potential use in the development of new drugs and as a tool for investigating biological processes.
Eigenschaften
CAS-Nummer |
147147-70-4 |
|---|---|
Produktname |
2,7,8-Trimethylquinolin-4-amine |
Molekularformel |
C12H14N2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2,7,8-trimethylquinolin-4-amine |
InChI |
InChI=1S/C12H14N2/c1-7-4-5-10-11(13)6-8(2)14-12(10)9(7)3/h4-6H,1-3H3,(H2,13,14) |
InChI-Schlüssel |
STEFEHAUBRHNNM-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC(=CC(=C2C=C1)N)C)C |
Kanonische SMILES |
CC1=C(C2=NC(=CC(=C2C=C1)N)C)C |
Synonyme |
4-AMINO-2,7,8-TRIMETHYLQUINOLINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



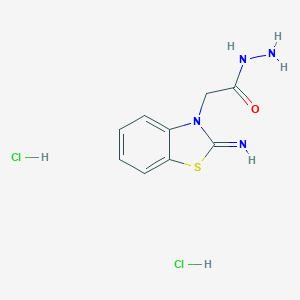



![Benzamide,N-[2-hydrazinylidene-4-(4-methoxyphenyl)-1(2H)-pyrimidinyl]-](/img/structure/B141879.png)
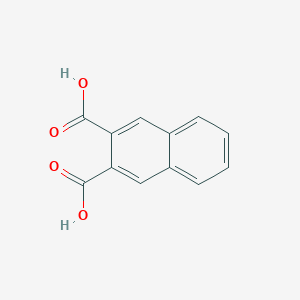
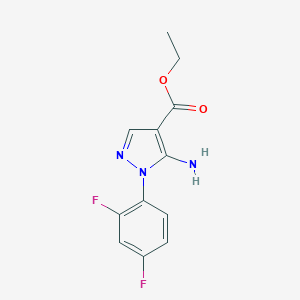
![5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B141884.png)
![1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone](/img/structure/B141888.png)




